H-P-Nitro-D-phe-ome hcl

説明

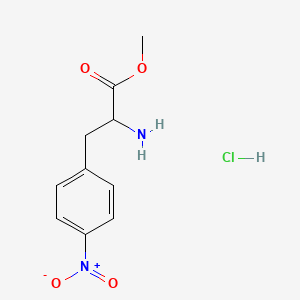

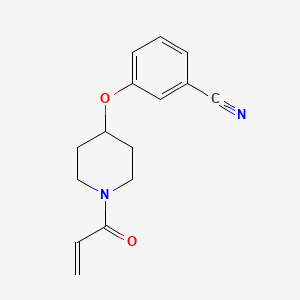

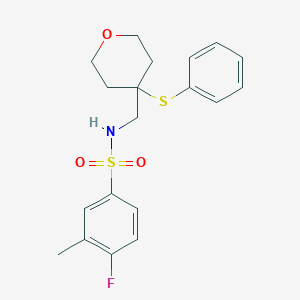

H-P-Nitro-D-Phe-OMe HCl, also known as 4-Nitro-D-phenylalanine methyl ester monohydrochloride, is a derivative of phenylalanine . It has a molecular formula of C10H13ClN2O4 and an average mass of 260.674 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another approach is the self-assembly of dipeptide hydrogels, which can be categorized based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 260.056396 Da .Physical And Chemical Properties Analysis

This compound has a melting point of 210-214ºC . Its molecular weight is 260.67400, and it has a LogP value of 2.66310 .科学的研究の応用

Photocatalytic Water Splitting

Photocatalytic water splitting into hydrogen and oxygen using heterogeneous catalyst materials, including metal oxides and sulfides, has been extensively studied. This process is crucial for solar hydrogen production and offers solutions for global energy and environmental issues (Kudo & Miseki, 2009).

Atmospheric Occurrence of Nitrated Phenols

Nitrated phenols, including those from combustion processes and atmospheric reactions, have significant environmental impacts. Their formation, detection, and effects on the atmosphere have been thoroughly reviewed, providing insight into the behavior of nitro compounds in environmental contexts (Harrison et al., 2005).

Advanced Oxidation Processes for Wastewater Treatment

Advanced oxidation processes (AOPs), such as those involving hydrodynamic and acoustic cavitation, have shown effectiveness in degrading nitro compounds in wastewater. These technologies offer promising solutions for treating water contaminated with various organic pollutants, including nitrated compounds (Gągol et al., 2018).

Catalytic Oxidation of Formaldehyde

Research on noble metal-based catalysts, including those for formaldehyde oxidation at room temperature, can provide insights into the catalytic properties and potential applications of various compounds, including nitrated ones, in pollution control and chemical synthesis (Guo et al., 2019).

Antioxidant Properties and Chemical Interactions

The antioxidant properties of hydroxycinnamic acids and their structure-activity relationships offer insights into how different chemical structures, including potentially nitrated compounds, can influence antioxidant activity and chemical reactivity (Razzaghi-Asl et al., 2013).

Safety and Hazards

H-P-Nitro-D-Phe-OMe HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If ingested, the mouth should be washed out with copious amounts of water for at least 15 minutes .

特性

IUPAC Name |

methyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole](/img/structure/B2869253.png)

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)

![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)